molecular formula C20H19N3O5 B2375043 8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1797128-20-1

8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2375043
CAS No.: 1797128-20-1
M. Wt: 381.388
InChI Key: SNORAROWFWXKFQ-UHFFFAOYSA-N
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Description

8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The process may start with the preparation of the chromen-2-one core, followed by the introduction of the methoxy group at the 8th position. The piperidine-1-carbonyl group is then attached, and finally, the pyridazin-3-yloxy moiety is introduced.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group or the pyridazin-3-yloxy moiety.

    Substitution: Substitution reactions might occur at various positions on the chromen-2-one core or the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one
  • 8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-quinolin-2-one

Uniqueness

The unique structural features of 8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one, such as the specific positioning of the methoxy group and the combination of the chromen-2-one core with the pyridazin-3-yloxy piperidine moiety, contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

8-methoxy-3-(4-pyridazin-3-yloxypiperidine-1-carbonyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-26-16-5-2-4-13-12-15(20(25)28-18(13)16)19(24)23-10-7-14(8-11-23)27-17-6-3-9-21-22-17/h2-6,9,12,14H,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNORAROWFWXKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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